4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine

Lipophilicity Physicochemical profiling Drug-likeness

Secure your supply of 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine (CAS 2034395-36-1), a key fluorinated building block for medicinal chemistry. The monofluoromethyl (–CH₂F) group uniquely balances lipophilicity and metabolic stability versus –CH₃, –CF₃, and –CH₂Cl analogs. Its ¹⁹F NMR handle enables direct target engagement monitoring in fragment-based screening. Ideal for CNS drug discovery campaigns due to its favorable TPSA (38.1 Ų) and cLogP (1.1). Request a quote for bulk quantities today.

Molecular Formula C11H16FN3O
Molecular Weight 225.26 g/mol
CAS No. 2034395-36-1
Cat. No. B6427395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine
CAS2034395-36-1
Molecular FormulaC11H16FN3O
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)N2CCC(CC2)CF
InChIInChI=1S/C11H16FN3O/c1-14-10(2-5-13-14)11(16)15-6-3-9(8-12)4-7-15/h2,5,9H,3-4,6-8H2,1H3
InChIKeyREDDTHYSBUEKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine (CAS 2034395-36-1): Baseline Identity for Research Procurement


4-(Fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine (CAS 2034395-36-1, CID 122160172) is a synthetic small molecule (C₁₁H₁₆FN₃O, MW 225.26 g/mol) belonging to the class of N-acylpiperidine-linked pyrazoles [1]. Its IUPAC name is [4-(fluoromethyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone. The compound features a monofluoromethyl (–CH₂F) substituent at the 4-position of the piperidine ring, distinguishing it from methyl, trifluoromethyl, chloromethyl, and unsubstituted analogs within this heterocyclic amide series [2]. Computed physicochemical descriptors include XLogP3-AA = 1.1, topological polar surface area (TPSA) = 38.1 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This compound is catalogued as a research chemical supplied by multiple vendors primarily for in vitro screening and medicinal chemistry exploration.

Why 4-(Fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine Cannot Be Replaced by In-Class Analogs


Monofluoromethyl (–CH₂F) substitution on the piperidine ring imparts distinct electronic and conformational properties that are absent in –CH₃, –CF₃, –CH₂Cl, or unsubstituted analogs [1]. The C–F bond in the fluoromethyl group is strongly polarized, introducing a permanent dipole that alters molecular electrostatic potential surfaces and modulates intermolecular interactions with biological targets. Unlike –CF₃, which adds significant steric bulk and lipophilicity (ΔlogP ≈ +1.0 to +1.5), –CH₂F provides a modest and tunable increase in lipophilicity while retaining a smaller steric footprint comparable to a methyl group. Compared to –CH₂Cl, the fluoromethyl group resists metabolic dealkylation via CYP450-mediated oxidation, as the C–F bond dissociation energy (≈115 kcal/mol) exceeds that of C–Cl (≈81 kcal/mol) [2]. These differential physicochemical and metabolic stability features mean that substituting a methyl, trifluoromethyl, or chloromethyl analog into the same experimental protocol can yield divergent target engagement, solubility, and metabolic stability profiles, undermining reproducibility and SAR interpretation [1].

Quantitative Differentiation Evidence for 4-(Fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine vs. Closest Analogs


Lipophilicity Modulation: Measured logP of –CH₂F Analog vs. –CH₃ and –CF₃ Comparators

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 1.1 [1]. The 4-methyl analog (4-methyl-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine) has a computed XLogP3-AA of approximately 1.5 [2], while the 4-trifluoromethyl analog has an estimated XLogP3-AA of approximately 2.0–2.3 [3]. The –CH₂F group thus achieves an intermediate lipophilicity: more polar than –CH₃ (ΔlogP ≈ –0.4) and substantially less lipophilic than –CF₃ (ΔlogP ≈ –0.9 to –1.2), positioning the compound in a favorable range for CNS drug-likeness (logP 1–3) while maintaining adequate permeability.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor Capacity: –CH₂F vs. –CH₃ and –CF₃

The target compound possesses 3 computed hydrogen bond acceptors (fluorine atom in –CH₂F, carbonyl oxygen, and pyrazole N2), compared to 2 acceptors for the 4-methyl analog (carbonyl O and pyrazole N2 only) [1]. Fluorine in the –CH₂F group can engage in weak C–F···H–X hydrogen bonding and orthogonal multipolar interactions with protein backbones, as documented in fluorinated ligand–protein co-crystal structures [2]. In contrast, –CF₃ adds 3 fluorine acceptors but with significantly reduced H-bond acceptor strength per fluorine due to electron withdrawal by the multiple fluorine atoms. The –CH₂F moiety provides a single, moderately strong fluorine H-bond acceptor that does not excessively increase polar surface area.

Molecular recognition Target engagement Pharmacophore modeling

Metabolic Stability Advantage of C–F over C–Cl in –CH₂X Substituents

The fluoromethyl (–CH₂F) group of the target compound exhibits superior metabolic stability compared to the chloromethyl (–CH₂Cl) analog due to the difference in carbon–halogen bond dissociation energies. The C–F bond (BDE ≈ 115 kcal/mol) is significantly stronger than the C–Cl bond (BDE ≈ 81 kcal/mol), rendering the fluoromethyl group resistant to oxidative dehalogenation by cytochrome P450 enzymes [1]. This is a class-level inference: monofluoromethyl-substituted N-heterocycles generally demonstrate reduced intrinsic clearance in human liver microsome (HLM) assays compared to their chloromethyl counterparts [2]. Quantitative examples from analogous piperidine series show that –CH₂F replacement of –CH₂Cl reduces HLM intrinsic clearance by approximately 2- to 5-fold [2].

Metabolic stability CYP450 metabolism Lead optimization

Molecular Weight and Heavy Atom Count Within Fragment-Based Screening Guidelines

With a molecular weight of 225.26 g/mol, 16 heavy atoms, and zero hydrogen bond donors, the target compound falls within the 'Rule of Three' (MW ≤ 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, clogP ≤ 3) criteria for fragment-based screening libraries [1]. In contrast, the 4-trifluoromethyl analog (MW ≈ 279 g/mol, 19 heavy atoms) exceeds the MW threshold preferred for fragment screening. The 4-chloromethyl analog (MW ≈ 241.7 g/mol) is within MW limits but lacks the metabolic stability of the fluoromethyl variant. The 4-hydroxymethyl analog (MW ≈ 223.3 g/mol) introduces a hydrogen bond donor (O–H), altering the pharmacophore and potentially increasing off-target interactions [2]. The target compound's compliance with fragment metrics makes it suitable for high-concentration screening and biophysical methods (NMR, SPR, X-ray crystallography) where small, ligand-efficient starting points are prioritized.

Fragment-based drug discovery Ligand efficiency Rule of Three

Topological Polar Surface Area and Predicted Passive Permeability Relative to Hydroxy and Carboxy Analogs

The target compound has a computed topological polar surface area (TPSA) of 38.1 Ų, which is below the 60 Ų threshold commonly associated with good blood–brain barrier (BBB) penetration and below the 90 Ų threshold for good oral absorption [1]. In comparison, the 4-hydroxymethyl analog would have an estimated TPSA of approximately 58.4 Ų (adding ≈20.3 Ų from the OH group), approaching the BBB penetration limit [2]. The 4-carboxy analog (the piperidine-4-carboxylic acid derivative CAS 1218127-12-8) has a TPSA of approximately 78.5 Ų, placing it above the BBB threshold and reducing predicted CNS exposure [3]. The fluoromethyl group provides the lowest TPSA among the common 4-position substituents while maintaining polarity for aqueous solubility, positioning the target compound favorably for CNS-targeted screening programs.

Membrane permeability CNS drug design ADME prediction

Fluorine-19 NMR Spectroscopic Handle for Analytical and Binding Studies

The single fluorine atom in the –CH₂F group provides a unique ¹⁹F NMR spectroscopic handle (100% natural abundance, spin-½, high gyromagnetic ratio) that is absent in –CH₃, –CH₂OH, and unsubstituted analogs [1]. ¹⁹F NMR chemical shifts for monofluoromethyl groups in N-heterocycles typically appear in the range of –210 to –230 ppm, providing a sensitive and non-overlapping spectral window for monitoring compound integrity, concentration, and protein–ligand interactions in biochemical assays [2]. This enables direct ¹⁹F NMR-based binding assays (e.g., T₂-filtered or competition experiments) without the need for fluorescent or radiochemical labeling, a capability not available with the 4-methyl or 4-chloromethyl analogs.

¹⁹F NMR spectroscopy Binding assays Analytical characterization

Optimal Application Scenarios for 4-(Fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine Based on Evidenced Differentiation


Fragment-Based Lead Discovery with ¹⁹F NMR Orthogonal Binding Validation

The compound's Rule-of-Three compliance (MW 225.26, HBD 0, HBA 3, clogP 1.1) [1] and single ¹⁹F NMR handle make it ideal for fragment screening libraries subjected to ligand-observed ¹⁹F NMR assays [2]. Researchers procuring this compound for fragment-based drug discovery can directly monitor target engagement using T₂-filtered or competition ¹⁹F NMR experiments at fragment concentrations up to 1 mM, bypassing the need for fluorescent polarization or AlphaScreen assay development. This is not feasible with the 4-methyl or 4-chloromethyl analogs, which lack the fluorine reporter.

CNS-Targeting SAR Exploration Requiring Low TPSA and Moderate Lipophilicity

With a TPSA of 38.1 Ų [1] and XLogP3 of 1.1, the compound occupies a physicochemical space predictive of CNS penetration [2]. In CNS-targeted medicinal chemistry campaigns (e.g., neurodegenerative or psychiatric indications), the fluoromethyl analog offers a superior permeability-to-solubility balance compared to the 4-methyl analog (higher logP, no H-bond acceptor fluorine) and the 4-hydroxymethyl analog (TPSA ≈ 58.4 Ų, approaching BBB exclusion limits). Procurement of this specific compound enables systematic investigation of fluorine-mediated potency gains in target engagement assays while maintaining favorable brain exposure predictions.

In Vitro Metabolic Stability Benchmarking Studies Comparing –CH₂F, –CH₂Cl, and –CH₃ Series

The C–F bond strength (BDE ≈ 115 kcal/mol) of the fluoromethyl group [1] predicts reduced CYP450-mediated oxidative metabolism relative to the chloromethyl (C–Cl BDE ≈ 81 kcal/mol) and methyl analogs (susceptible to hydroxylation). Procurement of this compound alongside its –CH₂Cl and –CH₃ comparators enables head-to-head intrinsic clearance measurements in human or rodent liver microsome assays to quantify the metabolic stability advantage of the –CH₂F motif. Such data are critical for lead series prioritization when metabolic soft spots are identified at the piperidine 4-position [2].

Fluorine Walk SAR Around Piperidine 4-Position Substitutents on a Constant Pyrazole-Carbonyl Scaffold

The compound serves as the fluorinated member of a systematic substituent series (4-H, 4-CH₃, 4-CH₂F, 4-CH₂OH, 4-CH₂Cl, 4-CF₃) on a fixed 1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine template. Quantitative comparison of IC₅₀, Kd, or cellular potency across this series allows medicinal chemists to deconvolute the specific contribution of fluorine electronegativity, size, and H-bond acceptor capacity to target binding. The target compound provides the key data point that distinguishes electronic effects from steric effects—a differentiation not achievable with only –CH₃ and –CF₃ comparators [1].

Quote Request

Request a Quote for 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.